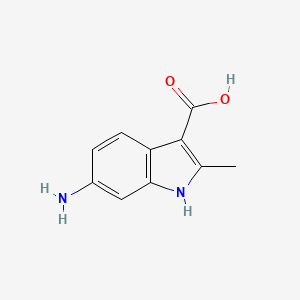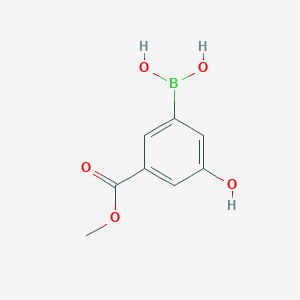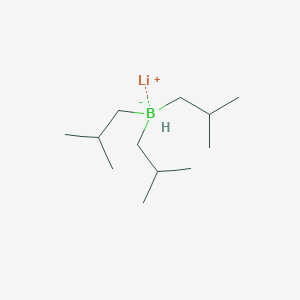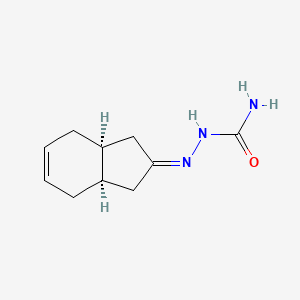
7-Amino-1,3-dimethylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-1,3-dimethylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 7th position, two methyl groups at the 1st and 3rd positions, and a ketone group at the 2nd position of the quinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1,3-dimethylquinolin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis often begins with 2-chloro-1,3-dimethylquinoline.
Amination: The 2-chloro-1,3-dimethylquinoline undergoes nucleophilic substitution with ammonia or an amine to introduce the amino group at the 7th position.
Oxidation: The resulting intermediate is then oxidized to form the ketone group at the 2nd position.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Optimization of reaction conditions such as temperature and pressure to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7-Amino-1,3-dimethylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
7-Amino-1,3-dimethylquinolin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing drugs with antimicrobial, antiviral, and anticancer properties.
Biological Studies: Investigated for its potential to interact with biological targets such as enzymes and receptors.
Industrial Applications: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Amino-1,3-dimethylquinolin-2(1H)-one involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
7-Aminoquinoline: Lacks the methyl groups and ketone group.
1,3-Dimethylquinolin-2(1H)-one: Lacks the amino group.
7-Amino-1-methylquinolin-2(1H)-one: Lacks one of the methyl groups.
Uniqueness
7-Amino-1,3-dimethylquinolin-2(1H)-one is unique due to the presence of both amino and ketone groups, as well as the two methyl groups, which contribute to its distinct chemical properties and biological activities.
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
7-amino-1,3-dimethylquinolin-2-one |
InChI |
InChI=1S/C11H12N2O/c1-7-5-8-3-4-9(12)6-10(8)13(2)11(7)14/h3-6H,12H2,1-2H3 |
Clave InChI |
IEKRBEZVWMNWAO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C(C=C2)N)N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11904385.png)

![[1-(1-Phenylethyl)azetidin-3-yl]methanol](/img/structure/B11904402.png)








![5-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11904445.png)


